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Benzo[b]thiophene, 2-(hexylthio)-

Cat. No.: B13798122
M. Wt: 250.4 g/mol
InChI Key: RJWQZTCYMCCUSL-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2-(hexylthio)-, is a functionalized aromatic heterocycle of significant interest in medicinal chemistry and materials science research. The compound features a benzothiophene core, a privileged structure in drug discovery known for its role as a pharmacophore in several therapeutic agents . The specific substitution at the 2-position with a hexylthio group enhances the molecule's lipophilicity and is a key synthetic handle for further chemical modifications, making it a valuable building block for the development of novel bioactive molecules or organic electronic materials. Researchers utilize this compound as a key intermediate in synthetic pathways. The benzo[b]thiophene scaffold is found in pharmaceuticals such as raloxifene and zileuton, indicating its relevance in targeting a range of biological processes . While the specific mechanism of action for Benzo[b]thiophene, 2-(hexylthio)- is application-dependent, related compounds have demonstrated activity as enzyme inhibitors, including beta-lactamases . This suggests potential research applications in exploring new antimicrobial agents or other therapeutic targets. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18S2 B13798122 Benzo[b]thiophene, 2-(hexylthio)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-hexylsulfanyl-1-benzothiophene

InChI

InChI=1S/C14H18S2/c1-2-3-4-7-10-15-14-11-12-8-5-6-9-13(12)16-14/h5-6,8-9,11H,2-4,7,10H2,1H3

InChI Key

RJWQZTCYMCCUSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for Benzo B Thiophene, 2 Hexylthio

Historical Evolution of Synthetic Approaches to Benzo[b]thiophene Derivatives

The construction of the benzo[b]thiophene core and its subsequent functionalization has been a subject of extensive research, leading to a variety of synthetic strategies over the years. nih.goveurekaselect.com

Early Strategies for Benzo[b]thiophene Core Formation

Early methods for constructing the benzo[b]thiophene ring system often involved intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. chemicalbook.com One of the most established routes is the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals, which yields 2-phenylbenzo[b]thiophenes. google.com Another classical approach involves the oxidative cyclization of o-mercaptocinnamic acids, although this method is primarily limited to the synthesis of benzo[b]thiophene-2-carboxylates. google.com

Further historical methods include:

The reaction of arylthioacetic acid, derived from thiophenol and chloroacetic acid, which upon cyclization and dehydroxylation, yields the benzo[b]thiophene core. chemicalbook.com

Oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. chemicalbook.com

Gas-phase reactions of arylmercapto acetals using a ZnCl2-impregnated montmorillonite (B579905) catalyst. chemicalbook.com

These foundational methods, while effective for creating the core structure, often required harsh conditions and offered limited control over substitution patterns.

Development of Functionalization Techniques at the 2-Position

With the benzo[b]thiophene core accessible, methods to introduce substituents at specific positions became crucial. The 2-position of benzo[b]thiophene is particularly susceptible to electrophilic substitution and metallation due to the electronic nature of the heterocycle. chemicalbook.com

Early functionalization techniques often relied on the deprotonation of the C2-proton, which is the most acidic, using strong bases like organolithium reagents. The resulting 2-lithiobenzo[b]thiophene intermediate could then be quenched with an appropriate electrophile. To synthesize a 2-alkylthio derivative such as Benzo[b]thiophene, 2-(hexylthio)-, this would involve reacting the lithiated species with an electrophilic sulfur source like dihexyl disulfide or hexylsulfenyl chloride. While direct examples for the hexyl derivative are scarce in early literature, this general principle was a cornerstone for accessing 2-functionalized benzo[b]thiophenes.

Modern Approaches for the Synthesis of Benzo[b]thiophene, 2-(hexylthio)- and its Precursors

Modern organic synthesis has seen a paradigm shift towards transition-metal-catalyzed reactions, which offer milder conditions, higher efficiency, and greater functional group tolerance. nih.govresearchgate.net These methods are now central to the synthesis of complex molecules like Benzo[b]thiophene, 2-(hexylthio)-. researchgate.net

Transition-Metal-Catalyzed Coupling Reactions

The formation of the C-S bond in 2-(hexylthio)benzo[b]thiophene is ideally suited for transition-metal-catalyzed cross-coupling reactions. nih.gov This typically involves coupling a 2-halobenzo[b]thiophene or a related electrophile with hexanethiol or a surrogate. Palladium and copper complexes are the most widely used catalysts for this transformation. researchgate.netacsgcipr.org

Palladium-catalyzed C-S cross-coupling, often referred to as Buchwald-Hartwig amination-type coupling for thioethers, is a powerful tool for forming aryl thioether bonds. nih.govacsgcipr.org The reaction typically couples an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org The first palladium-catalyzed coupling of aryl halides with thiophenols was reported by Migita in 1978. nih.gov

Significant advancements have been made by developing sophisticated phosphine ligands that prevent catalyst deactivation by the sulfur-containing substrates. nih.govorganic-chemistry.org For the synthesis of Benzo[b]thiophene, 2-(hexylthio)-, a common strategy would involve the coupling of 2-bromobenzo[b]thiophene (B1329661) with hexanethiol.

Key components of these reactions include:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and others are commonly used. organic-chemistry.orgresearchgate.net

Ligand: The choice of ligand is critical. Bidentate phosphine ligands like Xantphos and DPEPhos, and bulky monophosphine ligands from the Buchwald and Hartwig groups (e.g., SPhos, CyPF-t-Bu) have proven highly effective. organic-chemistry.orgnih.govorganic-chemistry.org

Base: A non-nucleophilic base such as NaOt-Bu, K₂CO₃, or Cs₂CO₃ is required to deprotonate the thiol. acsgcipr.org

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or DMF are typically employed.

The general catalytic cycle involves oxidative addition of the palladium(0) complex to the 2-halobenzo[b]thiophene, followed by coordination of the thiolate and subsequent reductive elimination to yield the 2-(hexylthio)benzo[b]thiophene product and regenerate the palladium(0) catalyst. acsgcipr.org

Table 1: Representative Conditions for Palladium-Catalyzed C-S Coupling

Aryl HalideThiolCatalyst System (Pd Source/Ligand)BaseSolventTemperatureYield (%)Reference
Aryl Bromide/ChlorideAliphatic/Aromatic ThiolPd(OAc)₂ / DiPPFNaOt-BuToluene100 °CHigh organic-chemistry.org
Aryl Halide/SulfonateAliphatic/Aromatic ThiolPd₂(dba)₃ / CyPF-t-BuK₃PO₄Dioxane80-110 °CExcellent organic-chemistry.org
Aryl IodideThiophenolPd(PPh₃)₄---Good nih.gov

Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium for C-S bond formation. researchgate.net The classic Ullmann condensation, which involves the coupling of an aryl halide with a nucleophile using a stoichiometric amount of copper, has been refined into modern catalytic versions that require only small amounts of a copper catalyst and often a ligand. acs.org

For the synthesis of Benzo[b]thiophene, 2-(hexylthio)-, a copper-catalyzed approach could similarly involve the coupling of 2-halobenzo[b]thiophene with hexanethiol. These reactions often use Cu(I) salts like CuI and nitrogen-based ligands such as 1,10-phenanthroline (B135089) or TMEDA. organic-chemistry.org

In addition to cross-coupling, copper catalysts are highly effective in promoting tandem reactions and cyclizations to form the benzo[b]thiophene core itself, which can then be functionalized. researchgate.net For instance, copper can catalyze the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878) to directly yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Another innovative domino process uses a copper catalyst and a xanthate as a sulfur source to convert 2-iodoketones into 2-acylbenzo[b]thiophenes. rsc.orgrsc.org

Table 2: Examples of Copper-Catalyzed Reactions for Benzothiophene (B83047) Synthesis

Starting Material(s)Sulfur SourceCatalyst System (Cu Source/Ligand)Base/SolventProduct TypeReference
(2-iodobenzyl)triphenylphosphonium bromideThiocarboxylic acidsCuI / 1,10-phenanthrolinen-Pr₃NBenzo[b]thiophenes acs.org
2-Bromo alkynylbenzenesNa₂SCuI / TMEDA-2-Substituted benzo[b]thiophenes organic-chemistry.org
2-IodochalconesXanthateCu(OAc)₂-2-Acylbenzo[b]thiophenes organic-chemistry.org
2-IodoketonesXanthateCu-catalyst-2-Acylbenzo[b]thiophenes rsc.orgrsc.org

These modern catalytic methods provide efficient and versatile pathways to Benzo[b]thiophene, 2-(hexylthio)- and its precursors, highlighting the power of transition metals in contemporary organic synthesis.

Other Metal-Mediated Syntheses

While palladium and copper catalysis are prominent, other metals have also been employed in the synthesis of benzo[b]thiophenes. Gold catalysts, for instance, have been shown to facilitate the synthesis of substituted benzo[b]thiophenes. youtube.com Gold-catalyzed carbothiolation provides an atom-economic route to 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org Research has also explored the use of iridium catalysts for the synthesis of substituted benzothiophenes from benzylic alcohols through hydrogen transfer. organic-chemistry.org

Copper-catalyzed domino reactions of 2-iodophenyl ketones using xanthate as a sulfur surrogate have been developed for the synthesis of multi-substituted benzo[b]thiophenes. rsc.org This method involves a radical cyclization process. rsc.org Furthermore, copper-catalyzed reactions of 2-bromo alkynylbenzenes with sodium sulfide provide a route to various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Table 1: Examples of Metal-Mediated Syntheses of Benzo[b]thiophene Derivatives
CatalystStarting MaterialsReaction TypeKey FeaturesReference
Gold(o-Alkynyl)thioanisolesCarbothiolationAtom-economic organic-chemistry.org
IridiumBenzylic alcoholsHydrogen transferForms various substituted benzothiophenes organic-chemistry.org
Copper2-Iodophenyl ketones and xanthateDomino radical cyclizationUses a sulfur surrogate rsc.org
Copper2-Bromo alkynylbenzenes and sodium sulfideThiolation annulationGood yields for 2-substituted derivatives organic-chemistry.org

Electrophilic Cyclization Reactions for Ring Formation

Electrophilic cyclization is a powerful strategy for constructing the benzo[b]thiophene ring system. organic-chemistry.orgnih.govacs.org These reactions typically involve the intramolecular attack of a sulfur nucleophile onto an electrophilically activated alkyne or other unsaturated moiety. nih.govacs.org

Halogens, particularly iodine, are effective mediators for the electrophilic cyclization of o-alkynylthioanisoles to form benzo[b]thiophenes. organic-chemistry.orgnih.gov These reactions can proceed through the in situ generation of an electrophilic halogen species. nih.gov For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions offer an efficient and green route to benzothiophene derivatives. organic-chemistry.org The use of N-halosuccinimides (NBS, NCS) can also promote the cyclization of o-thioanisole-substituted ynamides to yield 3-halogenated 2-amidobenzothiophenes. organic-chemistry.org

Electrophilic selenium reagents can also initiate the cyclization of 1,3-diynes to form benzo[b]chalcogenophenes fused to selenophenes. rsc.orgresearchgate.net This involves the in situ generation of an electrophilic organoselenium species. rsc.orgresearchgate.net While not directly forming 2-(hexylthio)benzo[b]thiophene, this methodology highlights the utility of chalcogen-based electrophiles in constructing the core benzothiophene scaffold. rsc.orgresearchgate.net

Table 2: Electrophilic Cyclization Strategies for Benzo[b]thiophene Synthesis
Reagent/MediatorSubstrateReaction TypeKey FeaturesReference
Iodineo-AlkynylthioanisolesIodocyclizationMetal- and solvent-free options available organic-chemistry.orgnih.gov
N-Halosuccinimides (NBS, NCS)o-Thioanisole-substituted ynamidesHalocyclizationYields 3-halogenated 2-amidobenzothiophenes organic-chemistry.org
Dibutyl diselenide/Oxone®1,3-Diynyl chalcogen derivativesSelenocyclizationForms benzo[b]chalcogenophenes fused to selenophenes rsc.orgresearchgate.net

Radical Cyclization Pathways

Radical cyclization reactions offer an alternative and powerful approach to the synthesis of substituted benzo[b]thiophenes. nih.govchim.it These methods often involve the generation of a radical species that undergoes an intramolecular cyclization to form the thiophene (B33073) ring. nih.govchim.it

A notable example is the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov This method provides a novel route to 2,3-substituted benzo[b]thiophenes. nih.gov Another strategy involves the K2S2O8-mediated radical nitration/cyclization of 2-alkynylthioanisoles, which regioselectively yields 3-nitrobenzothiophenes. nih.gov This reaction proceeds through the formation of a 2-nitrovinyl radical. nih.gov Furthermore, visible-light-promoted cyclization of disulfides and alkynes provides a practical synthesis of benzothiophenes, likely proceeding through a radical mechanism. rsc.org

Metal-Free and Organocatalytic Methodologies

Growing interest in sustainable chemistry has driven the development of metal-free and organocatalytic methods for benzo[b]thiophene synthesis. chim.itorganic-chemistry.org These approaches avoid the use of potentially toxic and expensive transition metal catalysts. organic-chemistry.org

One such method involves the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide in the absence of a transition-metal catalyst. organic-chemistry.org This reaction proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org Additionally, a three-component reaction of 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur under transition-metal-free conditions provides an efficient route to 2-aryl substituted benzothiophenes. rsc.org Organocatalytic domino reactions have also been developed for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, demonstrating the potential of organocatalysis in synthesizing sulfur-containing heterocycles. nih.gov

Electrochemical and Photochemical Synthesis

Electrochemical and photochemical methods represent green and innovative approaches to the synthesis of benzo[b]thiophenes. chim.it These techniques often proceed under mild conditions and can offer unique reactivity. acs.orgnih.gov

The photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes, initiated by visible light and an organic dye catalyst, yields substituted benzothiophenes through a radical annulation process. organic-chemistry.orgacs.org This method avoids the need for metal catalysts and high temperatures. acs.org Electrochemically, the synthesis of benzothiophenes can be achieved from 2-alkenylaryl disulfides under oxidant- and metal-free conditions. rsc.org Another electrochemical approach involves the reaction of sulfonhydrazides with internal alkynes to produce benzo[b]thiophene-1,1-dioxides. nih.gov

Green Chemistry Principles in the Synthesis of Benzo[b]thiophene, 2-(hexylthio)-

The application of green chemistry principles to the synthesis of benzo[b]thiophene derivatives aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, improved atom economy, and the utilization of sustainable reagents.

Solvent-Free and Aqueous Reaction Conditions

The development of solvent-free and aqueous reaction conditions is a cornerstone of green chemistry, minimizing the use of volatile organic compounds (VOCs). While specific solvent-free or aqueous syntheses for Benzo[b]thiophene, 2-(hexylthio)- are not extensively documented, general methodologies for benzo[b]thiophene synthesis can be adapted. For instance, microwave-assisted solvent-free synthesis of 2-aminothiophenes using a KF-Al2O3 catalyst has been reported, showcasing the potential for such conditions. researchgate.net Electrochemical synthesis in aqueous or mixed aqueous/organic media also presents a green alternative, as demonstrated by the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides. nih.gov These methods reduce pollution and can lead to simpler work-up procedures. The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. Research into adapting these greener conditions for the synthesis of 2-alkylthio-benzo[b]thiophenes is an active area of investigation.

Atom Economy and Sustainable Reagent Utilization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. High atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product.

One approach to improve atom economy in the synthesis of benzo[b]thiophenes is through cascade reactions. For example, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions provide an attractive route to benzothiophene derivatives with high atom economy. organic-chemistry.org

The use of sustainable reagents is another key aspect of green chemistry. Elemental sulfur, an abundant and low-cost byproduct of the petroleum industry, can be used as a sulfur source in the synthesis of benzo[b]thiophenes. Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the synthesis of benzo[b]thiophene derivatives with high regioselectivity. researchgate.net

Reagent/CatalystRole in SynthesisGreen Chemistry Aspect
Elemental Sulfur (S8) Sulfur sourceAbundant, low-cost, and less hazardous than many traditional sulfurating agents.
Iodine (I2) CatalystEnables metal- and solvent-free cascade reactions, leading to high atom economy.
KF-Al2O3 Solid support catalystFacilitates solvent-free reactions under microwave irradiation.
Graphite Felt Electrodes Electrode materialUsed in electrochemical synthesis, avoiding the need for chemical oxidants. nih.gov

Scalability Considerations for Research and Development

The scalability of a synthetic route is a crucial factor for its application in research and development, as well as for potential industrial production. A scalable process should be safe, efficient, and economically viable on a larger scale.

The electrophilic cyclization of o-alkynylthioanisoles has been shown to be a scalable reaction. nih.gov A gram-scale synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene, a related compound, was performed with only a slight decrease in yield compared to the small-scale reaction, demonstrating the potential for scaling up this methodology. nih.gov

Key factors to consider for the scalability of the synthesis of Benzo[b]thiophene, 2-(hexylthio)- via this route include:

Starting Material Availability: The starting materials, such as 2-iodothioanisole (B1305124) and 1-hexyne, are commercially available or can be prepared through established methods.

Reaction Conditions: The reaction is typically carried out under mild conditions, which is advantageous for large-scale synthesis as it reduces energy consumption and the need for specialized equipment. nih.gov

Purification: The purification of the final product is typically achieved by column chromatography. nih.gov For larger scales, alternative purification methods such as crystallization or distillation may need to be developed to improve efficiency and reduce solvent consumption.

Safety: While the reagents used are generally common laboratory chemicals, a thorough safety assessment is necessary before scaling up any chemical process.

The development of electrochemical methods also offers advantages in terms of scalability, as electrochemical reactors can be scaled up in a modular fashion. nih.gov An 82% yield was achieved in a 5.0 mmol scale reaction of 1-propynylbenzene with 4-methylbenzenesulfonhydrazide, highlighting the practicability of this approach. nih.gov

Advanced Spectroscopic and Spectroelectrochemical Characterization of Benzo B Thiophene, 2 Hexylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Benzo[b]thiophene, 2-(hexylthio)-, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of all proton and carbon signals and offering insights into the molecule's conformation.

In the ¹H NMR spectrum, the protons of the benzo[b]thiophene core are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts are influenced by the electron-donating nature of the sulfur atom and the 2-(hexylthio) substituent. The protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) form a complex splitting pattern, while the proton at the 3-position (H-3) typically appears as a singlet or a finely split signal. The hexyl group's protons will appear in the aliphatic region (δ 0.8-3.0 ppm), with the α-methylene protons (adjacent to the sulfur) being the most deshielded.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzo[b]thiophene skeleton resonate in the aromatic region (δ 120-145 ppm). The carbons directly attached to the sulfur atom (C-2, C-3a, C-7a) show distinct chemical shifts. The hexyl chain carbons appear in the upfield region (δ 14-35 ppm). Analysis of these spectra, including two-dimensional techniques like COSY, can unequivocally confirm the connectivity and structure of the molecule. najah.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzo[b]thiophene, 2-(hexylthio)- Predicted values are based on spectral data for analogous 2-substituted benzo[b]thiophene derivatives.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-37.15 - 7.25-
H-4, H-5, H-6, H-77.20 - 7.90 (multiplet)-
α-CH₂ (hexyl)2.90 - 3.10 (triplet)35.0 - 38.0
β, γ, δ, ε-CH₂ (hexyl)1.20 - 1.80 (multiplets)22.0 - 32.0
ω-CH₃ (hexyl)0.85 - 0.95 (triplet)13.5 - 14.5
C-2-140.0 - 144.0
C-3-123.0 - 126.0
C-3a-139.0 - 141.0
C-4, C-5, C-6, C-7-122.0 - 125.0
C-7a-138.0 - 140.0

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. For Benzo[b]thiophene, 2-(hexylthio)-, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation of benzo[b]thiophene derivatives under electron impact (EI) ionization often involves characteristic cleavage pathways. nih.govnih.gov

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C₁₄H₁₈S₂. A key fragmentation pathway for 2-alkylthio derivatives involves the cleavage of the C-S bond and subsequent fragmentation of the alkyl chain. libretexts.org The primary fragmentation is expected to be the loss of the hexyl radical or smaller alkyl fragments. Alpha-cleavage next to the sulfur atom is a common pathway for thioethers. libretexts.org Another significant fragmentation could involve the loss of the entire hexylthio group.

Table 2: Predicted Mass Spectrometry Data for Benzo[b]thiophene, 2-(hexylthio)-

SpeciesDescriptionPredicted m/z
[C₁₄H₁₈S₂]⁺•Molecular Ion (M⁺•)250.085
[C₁₄H₁₇S₂]⁺Loss of H•249.077
[C₈H₅S₂]⁺Loss of hexyl radical (•C₆H₁₃)165.989
[C₈H₆S]⁺•Benzo[b]thiophene radical cation134.020
[C₆H₁₃]⁺Hexyl cation85.102

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of conjugated systems like benzo[b]thiophene. The UV-Vis absorption spectrum reveals the electronic transitions between molecular orbitals. Benzo[b]thiophene and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. mdpi.com

The introduction of the 2-(hexylthio) substituent, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[b]thiophene core. nih.gov This is due to the interaction of the sulfur lone pairs with the π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

Fluorescence spectroscopy provides information about the molecule's emissive properties upon excitation. Many benzo[b]thiophene derivatives are known to be fluorescent. rsc.orgresearchgate.net The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield (Φ) is a measure of the efficiency of the emission process.

Table 3: Predicted UV-Vis and Fluorescence Data for Benzo[b]thiophene, 2-(hexylthio)- in a Nonpolar Solvent Predicted values are based on spectral data for analogous benzo[b]thiophene derivatives. mdpi.comnih.gov

ParameterPredicted Value
Absorption Maxima (λₘₐₓ)260-270 nm, 295-310 nm
Molar Absorptivity (ε) at λₘₐₓ10,000 - 30,000 M⁻¹cm⁻¹
Emission Maximum (λₑₘ)340 - 380 nm
Fluorescence Quantum Yield (Φ)0.1 - 0.5

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.de The resulting spectra provide a "fingerprint" that is unique to the compound's structure. For Benzo[b]thiophene, 2-(hexylthio)-, characteristic vibrational bands can be assigned to specific functional groups and structural motifs.

Key expected vibrations include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the hexyl group, appearing just below 3000 cm⁻¹. uci.edu

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the benzo[b]thiophene ring system.

CH₂ bending (scissoring): Around 1465 cm⁻¹.

C-S stretching: These vibrations are often weak in IR but can be more prominent in Raman spectra, typically appearing in the 600-800 cm⁻¹ region.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, as some modes may be IR-active while others are Raman-active, based on the molecule's symmetry and the selection rules for each technique. su.se

Table 4: Predicted IR and Raman Vibrational Frequencies for Benzo[b]thiophene, 2-(hexylthio)-

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3050 - 3100Aromatic C-H stretch
2850 - 2960Aliphatic C-H stretch (symmetric & asymmetric) of hexyl
1580 - 1610Aromatic C=C ring stretch
1450 - 1470CH₂ scissoring (hexyl)
1230 - 1260Aromatic C-H in-plane bend
650 - 750C-S stretch
730 - 770Aromatic C-H out-of-plane bend

Spectroelectrochemical Studies: Unveiling Redox Processes and Electronic Properties

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the properties of redox-active species. This is particularly useful for conjugated systems like Benzo[b]thiophene, 2-(hexylthio)-, as it allows for the in-situ characterization of the radical cations and/or anions formed upon oxidation or reduction. mdpi.comuwa.edu.au

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of a compound. For Benzo[b]thiophene, 2-(hexylthio)-, CV can determine its oxidation and reduction potentials. The electron-rich nature of the sulfur-containing ring system suggests that the compound will undergo oxidation more readily than benzene. nih.gov The 2-(hexylthio) group is expected to further lower the oxidation potential due to its electron-donating character. The oxidation process likely involves the removal of an electron from the π-system to form a radical cation. The reversibility of the redox processes provides information about the stability of the generated radical ions. researchgate.net

Table 5: Predicted Electrochemical Data for Benzo[b]thiophene, 2-(hexylthio)-

ProcessPredicted Potential Range (V vs. Fc/Fc⁺)Characteristics
First Oxidation (Eₒₓ)+0.8 to +1.2 VQuasi-reversible, formation of a radical cation
First Reduction (EᵣₑᏧ)-2.0 to -2.5 VIrreversible, formation of a radical anion

By coupling a UV-Vis spectrometer with the electrochemical cell, it is possible to monitor the changes in the electronic absorption spectrum as the potential is swept. Upon oxidation of Benzo[b]thiophene, 2-(hexylthio)- to its radical cation, new absorption bands are expected to appear at lower energies (longer wavelengths) in the visible or near-infrared (NIR) region. uwa.edu.au These new bands correspond to electronic transitions within the newly formed open-shell species. mdpi.com The intensity of these bands will be proportional to the concentration of the radical cation, allowing for the correlation of spectroscopic and electrochemical events. This technique provides direct evidence for the formation of redox species and offers insight into their electronic structure. geochemicalperspectivesletters.orgrsc.org

Theoretical and Computational Studies of Benzo B Thiophene, 2 Hexylthio

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of benzo[b]thiophene derivatives. These methods are used to determine the molecule's ground-state geometry, electronic distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO and the resulting energy gap (Egap) are critical indicators of a molecule's electronic behavior, including its kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies a higher reactivity and easier electronic excitation. While specific DFT calculations for Benzo[b]thiophene, 2-(hexylthio)- are not widely published, extensive research on structurally similar benzo[b]thiophene derivatives provides a strong basis for understanding its likely electronic characteristics.

For instance, DFT studies on benzo[b]thiophene-2-carbaldehyde derivatives have been performed to calculate their electronic properties. nih.gov In one such study, the HOMO-LUMO energy gap (ΔE) for a series of novel derivatives was found to range from 3.22 eV to 3.59 eV, indicating varying levels of molecular stability and reactivity. nih.gov Another investigation on thieno[3,2-b] researchgate.netbenzothiophene (B83047) derivatives using DFT at the B3LYP/6-31G(d,p) level showed how different electron-donating or withdrawing groups can tune the HOMO-LUMO gap. researchgate.net The introduction of a thiophene (B33073) bridge, for example, was identified as a promising strategy for creating donor materials for organic solar cells due to favorable electronic properties. researchgate.net

Calculations also yield Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijopaar.comresearchgate.net For benzo[b]thiophene derivatives, these maps typically show negative potential (red/yellow) around the sulfur and oxygen atoms, indicating susceptibility to electrophilic attack, while positive potential (blue) is found near hydrogen atoms. ijopaar.com

Table 1: Calculated Quantum Chemical Properties of Representative Benzo[b]thiophene Derivatives
CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
BTAP1 (a benzo[b]thiophene-2-carbaldehyde derivative)DFT--- nih.gov
BTAP2 (a benzo[b]thiophene-2-carbaldehyde derivative)DFT--3.22 nih.gov
BTAP3 (a benzo[b]thiophene-2-carbaldehyde derivative)DFT--3.59 nih.gov
Poly[3-(benzo[d]thiazole-2-yl)thiophene] (P1)DFT--0.621 nih.govresearchgate.net
Poly[3-(benzo[d]oxazole-2-yl)thiophene] (P2)DFT--0.239 nih.govresearchgate.net

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of benzo[b]thiophene derivatives and mapping potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine activation barriers and reaction thermodynamics, offering a mechanistic understanding of chemical transformations.

Studies on the benzo[b]thiophene core suggest several key reaction types. Electrophilic substitution is a significant reaction class for five-membered heterocycles like thiophene and its benzo-fused analogues. researchgate.net Computational models can predict the most likely sites for substitution by analyzing the electron density and stability of potential intermediates.

Furthermore, theoretical investigations have explored more complex transformations, such as photochemical isomerizations. researchgate.net For model thiophenes, calculations using methods like CASSCF and MP2-CAS have been employed to explore reaction mechanisms, identifying conical intersections that are key to phototranspositions. researchgate.net Other modeled pathways for related heterocycles include intramolecular cyclizations and ring-opening mechanisms, which can be influenced by substituents on the ring system. researchgate.net For example, the reaction of 3-aryl-2-fluorobenzothiophenes with alkyllithium reagents is predicted to proceed through a nucleophilic addition at the sulfur atom, leading to a ring-opened intermediate. researchgate.net The reactivity potential of novel benzo[b]thiophene-2-carbaldehyde derivatives has been linked to their global softness, with a lower energy gap and higher softness indicating enhanced reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of molecules over time. For a molecule like Benzo[b]thiophene, 2-(hexylthio)-, which features a flexible hexyl chain, MD simulations are essential for understanding its conformational landscape.

MD simulations model the interactions between atoms using a force field and solve Newton's equations of motion, allowing researchers to observe how the molecule folds, rotates, and interacts with its environment. This is particularly important for predicting the bulk properties of materials and the interaction of a molecule with a biological target.

For example, MD simulations have been used to study the adsorption of benzothiophene on mineral surfaces, exploring the different configurations the molecule can adopt. researchgate.net In the context of drug design, MD simulations of newly synthesized benzo[b]thiophene derivatives complexed with protein targets have been used to assess the stability of the protein-ligand complex. nih.gov These simulations analyze metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm that the ligand remains stably bound in the protein's active site. nih.gov Potential energy surface (PES) scans, a related computational technique, have been used to identify all possible conformations of benzo[b]thiophene derivatives by systematically rotating dihedral angles. ijopaar.com

Computational Design and Prediction of Structure-Property Relationships

A major application of computational studies is the rational design of new molecules with tailored properties. By systematically modifying a core structure like benzo[b]thiophene and calculating the resulting changes in electronic and physical properties, researchers can establish clear structure-property relationships. nih.govktu.edu

This approach has been widely applied to benzo[b]thiophene derivatives for applications in materials science and medicinal chemistry. rsc.orgrsc.org In the field of organic electronics, computational screening helps in designing novel organic semiconductors. For instance, studies on thieno[3,2-b] researchgate.netbenzothiophene derivatives have shown how introducing different electron-donating or -withdrawing groups can systematically alter the HOMO/LUMO levels, absorption spectra, and photovoltaic performance. researchgate.net Similarly, novel benzo[b]thieno[2,3-d]thiophene derivatives were computationally designed and later synthesized for use in organic thin-film transistors (OTFTs), with their thermal, optical, and electrochemical properties first investigated theoretically. rsc.org These studies help in pre-selecting the most promising candidates for synthesis, saving significant time and resources.

Table 2: Computationally Screened Properties of Thieno[3,2-b] researchgate.netbenzothiophene Derivatives for Solar Cells
Compound IDModifying Group (Bridge)Predicted PropertySignificanceReference
C4ThiopheneGood electron donorPotential for high efficiency in Bulk Heterojunction (BHJ) solar cells researchgate.net
C5ThienopyrazineGood electron donorPotential for high efficiency in Bulk Heterojunction (BHJ) solar cells researchgate.net

Advanced Chemometric and Machine Learning Approaches in Compound Design

The integration of machine learning (ML) and chemometrics with computational chemistry represents a new frontier in molecular design. These data-driven approaches can accelerate the discovery of novel compounds by learning from existing chemical data to predict the properties of new, un-synthesized molecules.

For classes of compounds like benzo[b]thiophenes, researchers can compile a dataset of known derivatives and their experimentally or computationally determined properties. ML models, such as Random Forest or Decision Tree regressors, are then trained on this dataset. researchgate.net These models learn the complex relationships between molecular descriptors (computationally derived features of a molecule) and the target properties (e.g., fluorescence wavelength, reactivity).

A recent study demonstrated this approach by designing new fluorescent organic polymers based on benzodithiophene (BDT), a related chromophore. researchgate.net After training models on a literature-derived dataset, the researchers achieved high predictive accuracy (R² values between 0.96 and 0.98) and used the models to design 5,000 new polymers with predicted emission wavelengths extending into the near-infrared. researchgate.net This methodology provides a powerful framework for rapidly screening vast chemical spaces and identifying promising candidates for specific applications, a strategy that is directly applicable to the design of novel Benzo[b]thiophene, 2-(hexylthio)- derivatives.

Chemical Reactivity and Mechanistic Investigations of Benzo B Thiophene, 2 Hexylthio

Electrophilic Aromatic Substitution Reactions

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution. nih.gov The thiophene (B33073) ring is generally more activated towards electrophilic attack than the fused benzene (B151609) ring. jocpr.com For the parent benzo[b]thiophene, electrophilic substitution typically occurs at the C3 position, as this leads to a more stable carbocation intermediate where the aromaticity of the benzene ring is preserved. nih.govjocpr.com

The presence of the 2-(hexylthio) group significantly influences this reactivity. The sulfur atom of the thioether is an activating group, capable of donating its lone pair electrons to stabilize an adjacent positive charge. This directing effect would be expected to enhance the reactivity of the C3 position. However, there is a lack of specific literature detailing electrophilic aromatic substitution reactions on Benzo[b]thiophene, 2-(hexylthio)- itself. General principles suggest that electrophiles would preferentially attack the C3 position. If the C3 position is blocked, or under forcing conditions, substitution may occur on the benzene portion of the molecule, typically at the C4 and C6 positions. For instance, the nitration of 2-bromo-3-methylbenzo[b]thiophene results in a mixture of the 4-nitro and 6-nitro derivatives, alongside an addition product at the 2,3-bond. sigmaaldrich.com

An important class of reactions related to this topic is the electrophilic cyclization of o-alkynyl thioanisoles to form the benzo[b]thiophene core. nih.gov In these reactions, various electrophiles, including iodine, bromine, and sulfur electrophiles, are used to initiate the cyclization onto the alkyne. nih.govresearchgate.net This underscores the susceptibility of the system to electrophilic attack, leading to the formation of the heterocyclic ring.

Table 1: Electrophilic Cyclization for Benzo[b]thiophene Synthesis

Precursor TypeElectrophile (Cyclizing Agent)Product TypeReference
o-Alkynyl thioanisoleI2, Br2, NBS, PhSCl, PhSeBr2,3-Disubstituted benzo[b]thiophenes nih.govresearchgate.net
o-Alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-2-substituted benzo[b]thiophenes nih.gov

Nucleophilic Reactions and Functional Group Transformations

Nucleophilic reactions involving Benzo[b]thiophene, 2-(hexylthio)- can be categorized into nucleophilic substitution on the aromatic ring and transformations of the functional groups.

Aromatic nucleophilic substitution (SNAr) on the benzo[b]thiophene ring itself is generally difficult unless the ring is activated by strong electron-withdrawing groups. Computational studies on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) show a stepwise addition-elimination mechanism, highlighting the requirement for activating groups. nih.gov For Benzo[b]thiophene, 2-(hexylthio)-, which lacks strong deactivating groups, direct SNAr on the carbon atoms of the ring is not a commonly observed reaction pathway.

More relevant are the functional group transformations. The hexylthio group can be a target for nucleophilic attack, for instance, cleavage of the C-S bond, although this typically requires harsh conditions or specific activation. A more common set of transformations involves converting other functional groups on the benzo[b]thiophene scaffold. For example, benzo[b]thiophene-2-carboxylic acid can be converted into a variety of derivatives. nih.govrsc.org A key reaction is the conversion to benzo[b]thiophene-2-carbohydrazide, which then serves as a precursor for the synthesis of N-acylhydrazones through condensation with aldehydes. nih.gov This transformation proceeds via nucleophilic attack of the hydrazide on the carbonyl carbon of the aldehyde.

Table 2: Functional Group Transformations of Benzo[b]thiophene Derivatives

Starting MaterialReagentsProductReaction TypeReference
Benzo[b]thiophene-2-carboxylic acid1. TFA, 2. Substituted benzaldehyde(E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazideNucleophilic Acyl Substitution / Condensation nih.gov
2-IodothiophenolPhenylacetylene, Pd(OAc)2, AgCOOCF32-Phenylbenzo[b]thiopheneCoupling/Cyclization vanderbilt.edu
AlcoholSulfonyl chlorideSulfonate esterFunctional Group Interconversion researchgate.net

Oxidation and Reduction Chemistry

The sulfur atoms in Benzo[b]thiophene, 2-(hexylthio)- are susceptible to oxidation. Both the endocyclic sulfur of the thiophene ring and the exocyclic sulfur of the hexylthio group can be oxidized, typically to the corresponding sulfoxides and sulfones. The specific outcome often depends on the oxidant and the reaction conditions.

The oxidation of thiophenes and benzothiophenes to their corresponding sulfoxides (thiophene 1-oxides) and sulfones (thiophene 1,1-dioxides) is a well-established transformation. researchgate.net A methyltrioxorhenium(VII)-catalyzed reaction with hydrogen peroxide allows for the stepwise oxidation, first to the sulfoxide (B87167) and then to the sulfone. nih.gov The rate of the first oxidation step (sulfide to sulfoxide) is enhanced by electron-donating substituents on the thiophene ring, which would include the 2-(hexylthio) group. nih.gov Conversely, the second oxidation step (sulfoxide to sulfone) is faster for electron-poor systems. nih.gov Another effective method for oxidizing benzo[b]thiophenes to their sulfones involves using an aqueous solution of H₂O₂ and P₂O₅. organic-chemistry.org General methods for the oxidation of sulfides to sulfoxides or sulfones using reagents like hydrogen peroxide with various catalysts are also applicable. organic-chemistry.orgnih.gov

In the context of reduction, benzo[b]thiophene derivatives, particularly those with hydroxyl groups, have been investigated for their antioxidant properties. rsc.org They can mitigate oxidative stress by scavenging free radicals, which involves the compound itself being oxidized in the process of reducing the reactive oxygen species. rsc.org

Table 3: Oxidation of Benzo[b]thiophene and Thioether Moieties

SubstrateOxidizing SystemProduct(s)Reference
Thiophene DerivativesH₂O₂ / CH₃ReO₃Thiophene 1-oxide, Thiophene 1,1-dioxide nih.gov
Benzo[b]thiophenesH₂O₂ / P₂O₅Benzo[b]thiophene 1,1-dioxides organic-chemistry.org
General SulfidesH₂O₂ / Tantalum carbideSulfoxides organic-chemistry.orgnih.gov
General SulfidesH₂O₂ / Niobium carbideSulfones nih.gov

Radical Processes and Polymerization Mechanisms

Radical reactions involving Benzo[b]thiophene, 2-(hexylthio)- can be initiated at the sulfur atoms or on the aromatic system. The formation of a thiyl radical by homolytic cleavage of a C-S or S-H bond is a key process in many synthetic routes. For example, the manganese(III) acetate-catalyzed annulation of thiophenols with alkynes is believed to proceed through an O₂-triggered hydrogen abstraction from the thiol to form a reactive thiyl radical. rsc.org Similarly, photocatalytic radical annulation of o-methylthioarenediazonium salts is a known method for benzo[b]thiophene synthesis. nih.gov These examples highlight the potential of the sulfur atom in the 2-(hexylthio) group to participate in radical processes.

The benzo[b]thiophene moiety is a constituent of various conjugated polymers used in materials science, particularly for organic electronics. rsc.org While direct polymerization of Benzo[b]thiophene, 2-(hexylthio)- has not been specifically detailed, its structure suggests it could act as a monomer. The benzo[b]thiophene unit can be incorporated into polymer backbones, for instance, by copolymerization with other monomers like maleic anhydride. The resulting polymers can exhibit interesting thermal and fluorescent properties. The hexylthio group would be expected to enhance the solubility and processability of such polymers.

Role of Benzo[b]thiophene, 2-(hexylthio)- in Catalytic Transformations

This compound can participate in catalytic transformations in two distinct roles: as a ligand that coordinates to a metal center to form a catalyst, or as a substrate that is transformed by a catalytic process.

The sulfur atoms in Benzo[b]thiophene, 2-(hexylthio)- possess lone pairs of electrons and can therefore act as ligands, coordinating to transition metal centers. Both the endocyclic and exocyclic sulfur atoms can potentially serve as donor sites. Schiff base ligands derived from benzo[b]thiophene have been used to create Ni(II) and Mn(II) complexes where coordination occurs through nitrogen and a phenolic oxygen, with the benzo[b]thiophene moiety being part of the ligand framework. nih.gov

More directly relevant is the coordination chemistry of thiosemicarbazones derived from 2-acetylbenzothiophene. researchgate.net In these cases, the ligand coordinates to metal centers like Zn(II), Cd(II), and Ni(II) in a bidentate fashion through the thiolate sulfur and an azomethine nitrogen. researchgate.net Furthermore, studies on the reaction of 2-(alkenylthio)benzo[d]thiazoles with palladium(II) trifluoroacetate (B77799) have shown an unexpected ligand rearrangement. researchgate.net This process involves the coordination of the thioether sulfur to the palladium center, followed by cyclization to form a stable tetrahydrothiophene-functionalized palladium complex. researchgate.net This demonstrates the capability of the thioether sulfur, analogous to the one in Benzo[b]thiophene, 2-(hexylthio)-, to act as a coordinating group and participate in intricate transformations at the metal center.

Benzo[b]thiophene, 2-(hexylthio)- and its derivatives can serve as substrates in a variety of catalytic reactions, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the synthesis of more complex molecules for applications in materials science and medicinal chemistry. rsc.orgmdpi.com

A common strategy involves the functionalization of the benzo[b]thiophene core. For example, after converting a benzo[b]thiophene into its tributylstannane derivative at the C2 position, it can be used as a substrate in Stille coupling reactions with various aryl bromides, catalyzed by a palladium complex like Pd(PPh₃)₄. nih.gov This allows for the direct formation of a C-C bond at the 2-position of the benzo[b]thiophene ring.

Similarly, halogenated benzo[b]thiophenes are versatile substrates for a range of cross-coupling reactions. For instance, 4-chlorobenzothiophenes can undergo Suzuki-Miyaura cross-coupling with boronic acids, catalyzed by palladium complexes, to introduce new aryl or alkyl groups at the C4 position. These examples show that once a suitable handle (like a halogen or a stannane) is present on the Benzo[b]thiophene, 2-(hexylthio)- scaffold, it can be readily elaborated using modern catalytic methods.

Table 4: Benzo[b]thiophene Derivatives as Substrates in Catalysis

SubstrateCoupling PartnerCatalytic SystemReaction TypeProductReference
Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane2-Bromodibenzo[b,d]thiophenePd(PPh₃)₄Stille Coupling2-(Dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene nih.gov
4-Chlorobenzothiophene derivativeArylboronic acidPd(OAc)₂ / SPhosSuzuki-Miyaura Coupling4-Arylbenzothiophene derivative
2-IodothiophenolPhenylacetylenePd(OAc)₂Sonogashira-type Coupling/Cyclization2-Phenylbenzo[b]thiophene vanderbilt.edu

Applications in Materials Science and Organic Electronics

Benzo[b]thiophene, 2-(hexylthio)- as a Monomer in Conjugated Polymers

While homopolymers of Benzo[b]thiophene, 2-(hexylthio)- are not extensively documented, this unit is a valuable co-monomer in the synthesis of conjugated copolymers. Its incorporation into a polymer backbone, often alongside other aromatic or heteroaromatic units, allows for the fine-tuning of the resulting polymer's electronic and physical properties. The sulfur atom in the hexylthio chain can engage in noncovalent interactions, which aids in controlling the polymer's aggregation and solution-processability.

Synthesis and Characterization of Poly(benzo[b]thiophene, 2-(hexylthio)-) Derivatives

The synthesis of polymers incorporating the Benzo[b]thiophene, 2-(hexylthio)- unit typically involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerizations. These methods allow for the creation of alternating copolymers with well-defined structures. For instance, copolymers based on benzo[1,2-b:4,5-b′]-dithiophene (BDT) and 3-hexylthiophene (B156222) (3hT) have been synthesized via Stille cross-coupling, yielding high molecular weight materials. rsc.org

Characterization of these polymers involves a suite of analytical techniques to determine their structure, molecular weight, thermal stability, and optoelectronic properties.

Spectroscopic Analysis: Techniques like ¹H-NMR and FT-IR spectroscopy are used to confirm the polymer structure. nih.gov UV-Vis spectroscopy reveals the material's absorption properties and optical bandgap, which are crucial for optoelectronic applications. rsc.orgnih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability and phase transitions of the polymers. mdpi.com

Electrochemical Analysis: Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection and transport in devices. mdpi.com

The table below summarizes key characterization data for a representative copolymer system.

PropertyMethodTypical Values/Observations
Structure Confirmation ¹H-NMR, FT-IRSignals corresponding to both benzo[b]thiophene and co-monomer units are present. nih.gov
Molecular Weight Gel Permeation Chromatography (GPC)High molecular weights are often achievable through controlled polymerization.
Optical Properties UV-Vis SpectroscopyAbsorption maxima and bandgaps can be tuned by co-monomer selection. rsc.org
Electrochemical Levels Cyclic Voltammetry (CV)HOMO/LUMO levels are determined to assess suitability for device applications. mdpi.com
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperatures indicate good stability for device fabrication and operation. mdpi.com

Application in Organic Field-Effect Transistors (OFETs)

Polymers containing benzo[b]thiophene units are promising for applications in Organic Field-Effect Transistors (OFETs) due to their potential for high charge carrier mobility. ciac.jl.cn The planar structure of the benzo[b]thiophene core facilitates π-π stacking, which is essential for efficient charge transport. The hexylthio side chains improve solubility for solution-based processing while also influencing the intermolecular organization in the solid state.

In OFETs, these polymers act as the active semiconductor layer. Research has shown that derivatives of poly(benzo[b]thiophene) can exhibit significant hole mobilities. For example, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), a related polymer, has demonstrated high hole mobility and the ability to form large crystalline domains, which are beneficial for transistor performance. stanford.edu Copolymers incorporating benzo[b]thiophene have also been successfully used in OFETs, showing p-channel characteristics under ambient conditions. nih.gov The performance of these devices is highly dependent on the polymer's structural regularity, crystallinity, and the morphology of the thin film.

Device ParameterSignificanceReported Performance of Related Polymers
Charge Carrier Mobility (μ) Measures how quickly charge carriers move through the material.Hole mobilities up to 1.1 cm²·V⁻¹s⁻¹ have been reported for related BTBT-based materials. nih.gov
On/Off Current Ratio (I_on/I_off) The ratio of current when the transistor is "on" versus "off".Ratios above 10⁷ indicate excellent switching behavior. nih.gov
Threshold Voltage (V_th) The minimum gate voltage required to turn the transistor "on".Lower values are generally desirable for low-power operation.

Role in Organic Photovoltaics (OPVs) as Donor or Acceptor Units

In the field of organic photovoltaics (OPVs), conjugated polymers containing benzo[b]thiophene units are primarily investigated as electron donor materials. These polymers are blended with an electron acceptor material, typically a fullerene derivative like PCBM, to form the photoactive bulk heterojunction (BHJ) layer of a solar cell. stanford.edu

The key properties of a donor polymer for OPVs include:

Broad Absorption: The polymer should absorb a significant portion of the solar spectrum.

Appropriate Energy Levels: The HOMO level must be suitable for efficient hole extraction at the anode, and the LUMO level must be higher than that of the acceptor to provide a driving force for exciton (B1674681) dissociation (charge separation). stanford.edu

Good Film-Forming Properties: The ability to form an optimal nanoscale morphology with the acceptor material is crucial for efficient charge generation and transport.

Polymers based on benzo[b]thiophene derivatives have been used in OPVs, demonstrating their potential as light-absorbing and hole-transporting materials. stanford.edu For instance, solar cells using a pBTTT:PCBM blend achieved a power conversion efficiency of 2.3%. stanford.edu The performance is influenced by the blend ratio, solvent processing, and thermal annealing conditions, which all affect the final morphology of the active layer.

Optoelectronic Device Integration (e.g., OLEDs, LECs)

The tunable electronic properties of polymers derived from Benzo[b]thiophene, 2-(hexylthio)- also make them candidates for use in light-emitting devices. In Organic Light-Emitting Diodes (OLEDs), these materials can be incorporated into the emissive layer. mdpi.comresearchgate.net The color of the emitted light is determined by the polymer's energy gap (the difference between the HOMO and LUMO levels). mdpi.com By carefully designing the copolymer structure, the emission color can be tuned across the visible spectrum.

In addition to the emissive layer, these polymers can also function as charge-transporting or charge-injecting layers in multilayer OLEDs, contributing to improved device efficiency and stability. mdpi.com While specific data on Benzo[b]thiophene, 2-(hexylthio)- in Light-Emitting Electrochemical Cells (LECs) is limited, the fundamental properties of related polythiophenes suggest potential applicability.

Non-Polymeric Applications in Optoelectronic Devices

Small molecules based on the benzo[b]thiophene scaffold are also of significant interest for optoelectronic devices. Compared to polymers, small molecules offer the advantages of well-defined molecular structures and high purity, which can lead to more reproducible device performance. mdpi.com

Small-molecule semiconductors containing the benzo[b]thiophene unit have been synthesized and tested in OFETs. mdpi.com These materials can be deposited via vacuum evaporation or solution-processing techniques to form the active layer. Their performance is dictated by their molecular design, which controls their packing in the solid state and their frontier molecular orbital energies. mdpi.com

Self-Assembly and Supramolecular Architectures

The Benzo[b]thiophene, 2-(hexylthio)- moiety can play a role in directing the self-assembly of molecules into ordered supramolecular structures. The interplay of π-π stacking interactions from the aromatic core and van der Waals interactions from the hexylthio side chains can lead to the formation of well-defined nanoscale and microscale architectures. rsc.org

This controlled self-assembly is crucial for optimizing the performance of organic electronic devices, as the charge transport properties are highly dependent on the intermolecular arrangement and orbital overlap. researchgate.net In some cases, functional groups capable of forming hydrogen bonds are attached to the benzo[b]thiophene core to provide an additional level of control over the self-assembly process, leading to the formation of complex structures like supramolecular hydrogels. rsc.org The study of how molecular structure dictates self-assembly is a key area of research for developing next-generation organic materials. researchgate.net

Advanced Sensor Applications (Non-Biological Target Related)

The application of Benzo[b]thiophene, 2-(hexylthio)- and its derivatives in advanced sensor technology, particularly for the detection of non-biological targets, is an area of growing research. The sensing mechanism of such materials often relies on the modulation of their electrical properties upon interaction with an analyte. Organic field-effect transistors (OFETs) are a primary platform for these sensor applications, where the benzo[b]thiophene-based material acts as the active semiconductor channel.

The hexylthio substituent in Benzo[b]thiophene, 2-(hexylthio)- plays a crucial role in the performance of these sensors. The flexible hexyl chain enhances the material's solubility in organic solvents, which is advantageous for solution-based fabrication techniques like spin-coating or printing of the sensor's active layer. This processability is a key factor in developing low-cost and large-area sensor arrays.

Research on related 2-alkylthio-benzo[b]thiophene derivatives has shown that the sulfur atom in the thioether linkage can provide a specific binding site for certain analytes, particularly heavy metal ions or electron-deficient molecules. The interaction between the analyte and the sulfur atom can induce a change in the charge carrier density or mobility within the organic semiconductor, leading to a measurable change in the transistor's current. The sensitivity and selectivity of the sensor can be tuned by modifying the length and structure of the alkyl chain. While specific performance data for a sensor based solely on Benzo[b]thiophene, 2-(hexylthio)- is not extensively documented, the characteristics of analogous materials suggest its potential for detecting various environmental pollutants and industrial chemicals.

Sensor Characteristics of a Representative Alkylthio-Benzothiophene Based OFET
Analyte Detected Nitroaromatic Compounds
Sensing Mechanism Change in drain current upon analyte exposure
Sensitivity Parts-per-billion (ppb) range
Response Time Seconds to minutes
Recovery Time Minutes (with thermal or UV treatment)

This table presents representative data for organic field-effect transistors based on benzo[b]thiophene derivatives with alkylthio substituents, indicating the potential performance of a sensor utilizing Benzo[b]thiophene, 2-(hexylthio)-.

Integration into Liquid Crystalline Materials and Microwave Technology

The integration of Benzo[b]thiophene, 2-(hexylthio)- into liquid crystalline materials opens up possibilities for its use in advanced technologies, including microwave-based devices. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The anisotropic nature of liquid crystals allows for the manipulation of electromagnetic waves, making them suitable for applications in tunable microwave components such as phase shifters, filters, and antennas.

The molecular structure of Benzo[b]thiophene, 2-(hexylthio)- is conducive to the formation of liquid crystalline phases. The rigid benzo[b]thiophene core provides the necessary structural anisotropy, while the flexible hexylthio chain can promote the formation of mesophases by influencing the intermolecular interactions and packing. Research on similar benzo[b]thiophene derivatives has demonstrated that the presence of alkylthio chains can lead to the emergence of nematic or smectic liquid crystal phases over specific temperature ranges. mdpi.comrsc.org

While direct experimental data on the liquid crystalline and microwave properties of pure Benzo[b]thiophene, 2-(hexylthio)- are limited, the established structure-property relationships in related materials provide a strong indication of its potential in this area. The hexylthio group is expected to influence the transition temperatures and the type of liquid crystalline phases formed, which in turn would affect its performance in microwave applications.

Property Influence of the 2-(hexylthio)- group
Liquid Crystallinity Promotes the formation of mesophases due to the combination of a rigid core and a flexible chain.
Dielectric Anisotropy The polarizable benzo[b]thiophene core and sulfur atom contribute to the overall dielectric properties.
Solubility Enhances solubility in host liquid crystal mixtures.
Microwave Tunability The potential to be part of a tunable dielectric material for microwave components.

This table summarizes the expected influence of the 2-(hexylthio)- group on the properties of Benzo[b]thiophene, 2-(hexylthio)- for liquid crystal and microwave applications, based on data from analogous compounds.

Synthesis and Investigation of Derivatives and Analogues of Benzo B Thiophene, 2 Hexylthio

Systematic Derivatization Strategies

The synthesis of derivatives of Benzo[b]thiophene, 2-(hexylthio)- can be approached through two primary routes: modification of a pre-synthesized Benzo[b]thiophene, 2-(hexylthio)- core or by constructing the substituted benzo[b]thiophene ring system with the desired functionalities already in place.

Modification of the Benzo[b]thiophene Core:

Electrophilic Aromatic Substitution: The benzo[b]thiophene ring is a π-electron rich heterocycle. researchgate.net The presence of the electron-donating 2-(hexylthio) group activates the ring towards electrophilic attack. Based on the directing effects of the sulfur atom in the ring and the exocyclic thioether, electrophilic substitution is predicted to occur preferentially at the 3-position. researchgate.net Common electrophilic substitution reactions that can be employed include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or iodine to introduce bromine or iodine at the 3-position.

Nitration: Employing nitrating agents to add a nitro group, which can subsequently be reduced to an amino group for further functionalization.

Friedel-Crafts Acylation: Introducing an acyl group at the 3-position using an acyl chloride or anhydride with a Lewis acid catalyst. nih.gov This is a common method for creating 3-acylbenzo[b]thiophenes. nih.gov

Metalation-Substitution: Deprotonation of the benzo[b]thiophene ring using strong bases like organolithium reagents preferentially occurs at the 2-position (α-position). researchgate.net While the 2-position is already substituted in the parent compound, this strategy is paramount for synthesizing the starting material itself or for creating derivatives where the 2-substituent is introduced late-stage. For derivatization of the existing molecule, metalation could potentially occur at other positions, such as the 7-position, depending on the reaction conditions and directing groups on the benzene (B151609) portion of the molecule.

Ring Construction Strategies:

Several methods exist for the de novo synthesis of the benzo[b]thiophene skeleton, which can be adapted to produce derivatives of Benzo[b]thiophene, 2-(hexylthio)-. researchgate.net

Palladium-Catalyzed Coupling Reactions: Palladium-catalyzed reactions are powerful tools for C-S bond formation and are used to access thioethers and construct the benzo[b]thiophene ring. wikipedia.orgrsc.org A strategy could involve the coupling of a suitably substituted 2-iodothiophenol with an alkyne.

Cyclization of Alkynylthioanisoles: A radical cascade cyclization of a 2-alkynylthioanisole derivative can be initiated to form the benzo[b]thiophene ring. nih.gov

Annulation of Alkynylbenzenes: The reaction of an o-bromoalkynylbenzene with a sulfur source like sodium sulfide (B99878) (Na₂S) or with a thiol can lead to the formation of the 2-substituted benzo[b]thiophene ring system. nih.govwikipedia.org For instance, coupling of an o-bromoalkynylbenzene with hexanethiol could directly yield a 2-(hexylthio)- derivative. nih.gov

A summary of potential derivatization reactions is presented below.

Table 1: Potential Derivatization Reactions for Benzo[b]thiophene, 2-(hexylthio)-
Reaction Type Reagents Expected Position of Substitution Resulting Derivative Class
Bromination N-Bromosuccinimide (NBS) 3-position 3-Bromo-2-(hexylthio)benzo[b]thiophene
Acylation Acyl Chloride, AlCl₃ 3-position 3-Acyl-2-(hexylthio)benzo[b]thiophene
Nitration HNO₃/H₂SO₄ 3-position 3-Nitro-2-(hexylthio)benzo[b]thiophene

Structure-Reactivity and Structure-Property Correlation Studies in Derivatives

The chemical reactivity and physical properties of Benzo[b]thiophene, 2-(hexylthio)- derivatives are intrinsically linked to their molecular structure. The interplay between the benzo[b]thiophene core, the 2-(hexylthio) group, and any additional substituents dictates the electron distribution, steric profile, and intermolecular interactions of the molecule.

The 2-(hexylthio) group, being an electron-donating substituent, increases the electron density of the heterocyclic ring, particularly at the 3-position, enhancing its reactivity towards electrophiles. researchgate.net Conversely, introducing electron-withdrawing groups (EWGs), such as nitro or acyl groups, at the 3-position would decrease the nucleophilicity of the ring system, making it less reactive towards further electrophilic substitution.

A key structural modification with a profound impact on reactivity and properties is the oxidation of the sulfur atoms. mdpi.com

Oxidation of the Thioether Linkage: The sulfur atom of the hexylthio group can be selectively oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂). This transformation dramatically alters the electronic nature of the substituent, converting it from an electron-donating thioether into a powerful electron-withdrawing sulfonyl group. mdpi.com This change significantly impacts the electron density of the entire benzo[b]thiophene system, affecting its reactivity and aromaticity.

Oxidation of the Ring Sulfur: The endocyclic sulfur atom of the benzo[b]thiophene core can also be oxidized, typically to a sulfone. This modification disrupts the thiophene (B33073) aromaticity and converts the electron-donating thiophene ring into an electron-accepting moiety, which fundamentally alters the molecule's properties. mdpi.comnih.gov

Structure-property correlations can be systematically studied by preparing a library of derivatives with varied substituents on both the thiophene and benzene portions of the molecule. For example, studies on related benzothiophene (B83047) derivatives have shown that the position and nature of substituents influence biological activities and material properties. elsevierpure.comnih.gov Methyl groups at the 4- and/or 6-positions, for instance, can exert steric and electronic effects that modify reactivity. elsevierpure.com

Modulation of Electronic and Optical Properties through Structural Modifications

The electronic and optical properties of benzo[b]thiophene derivatives are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ktu.edu These properties can be finely tuned through precise structural modifications.

The extended π-conjugated system of the benzo[b]thiophene core is the primary determinant of its electronic behavior. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the HOMO-LUMO energy gap, can be modulated by the introduction of substituents.

Effect of Substituents: The electron-donating 2-(hexylthio) group generally raises the HOMO energy level. Adding further electron-donating groups would continue this trend, while the introduction of electron-withdrawing groups (e.g., cyano, nitro, acyl) would stabilize both the HOMO and LUMO, typically lowering the LUMO level more significantly and thereby reducing the energy gap. mdpi.com This tuning of the energy gap directly affects the absorption and emission wavelengths of the molecule; a smaller gap generally leads to a red-shift (shift to longer wavelengths) in the absorption spectrum. mdpi.comnih.gov

Impact of Sulfur Oxidation: As discussed previously, oxidizing the sulfur atoms is a powerful strategy to modulate electronic properties. The conversion of the electron-donating thiophene ring into an electron-accepting sulfonyl group significantly lowers the LUMO energy. mdpi.com Studies on researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives have shown that sulfur oxidation leads to substantial shifts in absorption and emission maxima to longer wavelengths and can dramatically increase fluorescence quantum yields. mdpi.comnih.gov

Table 2: Predicted Effects of Structural Modifications on Optoelectronic Properties

Structural Modification Effect on Substituent Nature Expected Change in HOMO Expected Change in LUMO Expected Shift in Absorption (λmax)
Add Electron-Donating Group (e.g., -OCH₃) Increase donating character Increase Increase (less) Blue-shift or minor change
Add Electron-Withdrawing Group (e.g., -CN) Introduce accepting character Decrease Decrease (more) Red-shift
Oxidation of 2-(hexylthio) to sulfone Donating → Withdrawing Decrease significantly Decrease significantly Red-shift
Extend π-conjugation (e.g., add styryl group) Increase conjugation length Increase Decrease Red-shift

Comparative Analysis with Related Thiophene and Benzo[b]thiophene Isomers and Analogues

To fully understand the properties of Benzo[b]thiophene, 2-(hexylthio)-, it is instructive to compare it with simpler and isomeric heterocyclic systems.

Thiophene vs. Benzo[b]thiophene:

The core structure of the target molecule is benzo[b]thiophene, which can be viewed as a thiophene ring fused to a benzene ring. This fusion has significant consequences for its chemical and electronic properties. researchgate.net

Aromaticity and Reactivity: Thiophene is more aromatic than furan but less so than benzene. researchgate.net The fusion of the benzene ring in benzo[b]thiophene creates a more extended π-electron system but alters the electronic distribution. researchgate.net A key difference is in the regioselectivity of electrophilic substitution: thiophene reacts preferentially at the α-positions (C2 and C5), whereas benzo[b]thiophene favors the β-position (C3). researchgate.net This is because the transition state for attack at C3 is more stable as it better preserves the aromaticity of the benzene ring.

Electronic Properties: The extended conjugation in benzo[b]thiophene compared to thiophene generally results in a smaller HOMO-LUMO gap. This means that benzo[b]thiophene and its derivatives typically absorb light at longer wavelengths than their corresponding thiophene analogues. mdpi.com

Isomeric Comparison: 2-(hexylthio) vs. 3-(hexylthio)benzo[b]thiophene:

The position of the hexylthio substituent on the benzo[b]thiophene ring is critical.

Synthesis and Reactivity: As noted, the 2-position is the most acidic site, making it amenable to functionalization via metalation-substitution pathways. researchgate.net A 2-(hexylthio) substituent directs incoming electrophiles to the 3-position. In contrast, a 3-(hexylthio) group would likely direct electrophiles to the 2-position. The synthetic accessibility and subsequent reactivity patterns of the two isomers are therefore distinct.

Comparison with Analogues:

Comparing benzo[b]thiophene with its oxygen (benzo[b]furan) and nitrogen (indole) analogues highlights the unique role of the sulfur atom. Sulfur is less electronegative than oxygen or nitrogen and possesses available 3d orbitals, which can participate in bonding. This leads to different aromaticity, bond lengths, and electronic characteristics. researchgate.net Consequently, the reactivity and material properties of sulfur-containing heterocycles are distinct from their O- and N-containing counterparts.

Table 3: Comparative Properties of Thiophene and Benzo[b]thiophene

Property Thiophene Benzo[b]thiophene
Structure 5-membered ring with one S atom Thiophene ring fused to a benzene ring
Aromaticity Less than benzene researchgate.net More extended π-system than thiophene researchgate.net
Site of Electrophilic Attack α-position (C2, C5) researchgate.net β-position (C3) researchgate.net
Site of Metalation α-position (C2, C5) researchgate.net α-position (C2) researchgate.net
Relative HOMO-LUMO Gap Larger Smaller

Future Research Directions and Emerging Paradigms for Benzo B Thiophene, 2 Hexylthio

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While traditional methods for synthesizing benzo[b]thiophenes are well-documented, future research must prioritize the development of more efficient, atom-economical, and environmentally benign pathways specifically for 2-alkylthio derivatives like Benzo[b]thiophene, 2-(hexylthio)-.

Current synthetic strategies for the benzo[b]thiophene core often involve multi-step processes, including the annulation of functionalized arenes and alkynes or intramolecular cyclization reactions. rsc.org Methodologies such as palladium-catalyzed C-H arylation, copper-catalyzed reactions, and gold-catalyzed carbothiolation have been employed to create substituted benzothiophenes. organic-chemistry.org For instance, electrophilic cyclization of o-alkynyl thioanisoles represents a viable route to 2,3-disubstituted benzo[b]thiophenes. nih.gov

Future efforts should focus on the following:

Catalyst Innovation : Exploring earth-abundant metal catalysts (e.g., manganese, copper) to replace precious metals like palladium, thereby reducing cost and environmental impact. rsc.org The development of photocatalytic radical annulation processes, which can be initiated by visible light, offers a greener alternative to traditional thermal methods. organic-chemistry.org

One-Pot and Domino Reactions : Designing one-pot domino protocols, which combine multiple reaction steps (e.g., Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization) in a single operation, can significantly enhance efficiency by minimizing intermediate purification steps, solvent waste, and energy consumption. malayajournal.org

Green Solvents : Moving away from conventional volatile organic compounds towards greener solvents like water or glycerol (B35011) is crucial. unito.it Research has demonstrated the feasibility of Pd-catalysed direct C–H arylation of thiophene (B33073) derivatives in water, a methodology that could be adapted for benzo[b]thiophene synthesis. unito.it

Atom Economy : Employing reactions that maximize the incorporation of starting materials into the final product. For example, rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur provides a highly regioselective pathway to the benzo[b]thiophene core. researchgate.net

Table 1: Comparison of Synthetic Strategies for Benzo[b]thiophene Derivatives

Methodology Catalyst/Reagent Advantages Potential for "2-(hexylthio)-" Synthesis Citation
Electrophilic Cyclization Dimethyl(thiodimethyl)sulfonium tetrafluoroborate Excellent yields, mild conditions, tolerates various functionalities. Adaptable for introducing the hexylthio group at the C2 position. organic-chemistry.orgnih.gov
Photocatalytic Radical Annulation Eosin Y / Green Light Uses visible light, green energy source, regioselective. Could be developed using a precursor containing the hexylthio moiety. organic-chemistry.org
Domino Reaction NaOEt / Morpholine One-pot synthesis, formation of multiple bonds in a single operation. Potentially high efficiency for complex derivatives if starting materials are designed appropriately. malayajournal.org
C-H Arylation in Water Palladium(II) chloride / Tris(o-methoxyphenyl)phosphine Utilizes water as a green solvent, reducing organic waste. A sustainable goal for synthesizing the core structure before functionalization. unito.it
Three-Component Coupling Rhodium complex / Elemental Sulfur High regioselectivity, atom-economical use of sulfur. Direct incorporation of the sulfur atom into the heterocyclic ring. researchgate.net

Exploration of Advanced Functional Materials and Device Architectures

The benzo[b]thiophene scaffold is a cornerstone of high-performance organic electronic materials. cityu.edu.hkresearchgate.net Derivatives of rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT), a related fused-ring system, are renowned for their application in organic field-effect transistors (OFETs) due to their high charge carrier mobility and stability. cityu.edu.hkresearchgate.net The introduction of a 2-(hexylthio)- group onto the benzo[b]thiophene core is a strategic modification that could yield novel functional materials.

Future research should investigate:

Organic Semiconductors : The flexible hexyl chain can enhance solubility in organic solvents, which is critical for solution-based processing techniques like spin-coating and printing of electronic devices. The sulfur atom in the hexylthio group can also promote intermolecular interactions, potentially influencing the molecular packing in thin films, a key determinant of charge transport efficiency. rsc.org Research is needed to fabricate and characterize OFETs using Benzo[b]thiophene, 2-(hexylthio)- as the active semiconductor layer. rsc.org

Optoelectronic Devices : The electronic properties of the benzo[b]thiophene core can be tuned by substituents. The 2-(hexylthio)- group may alter the HOMO/LUMO energy levels, affecting the absorption and emission spectra. This opens avenues for its use in organic photodetectors, organic light-emitting transistors, and as a component in donor-acceptor systems for organic photovoltaics. cityu.edu.hk

Biomedical Materials : Benzothiophene (B83047) derivatives have been investigated as modulators of amyloid-beta aggregation, relevant to Alzheimer's disease. nih.gov The lipophilic hexylthio group could influence how the molecule interacts with biological membranes and protein aggregates. Further studies could explore its potential in developing diagnostic agents or therapeutic tools. nih.govnih.gov

Table 2: Potential Applications of Benzo[b]thiophene, 2-(hexylthio)- Based Materials

Application Area Key Property Influenced by 2-(hexylthio) Group Research Objective Citation
Organic Field-Effect Transistors (OFETs) Solubility, Molecular Packing, Charge Transport Synthesize and fabricate thin-film transistors to measure charge carrier mobility and on/off ratio. cityu.edu.hkresearchgate.netrsc.org
Organic Photovoltaics (OPVs) Energy Levels (HOMO/LUMO), Absorption Spectrum Incorporate as a donor or acceptor material in a bulk heterojunction solar cell and evaluate performance. cityu.edu.hk
Biomedical Imaging and Therapeutics Lipophilicity, Protein Interaction Evaluate binding affinity to target proteins (e.g., amyloid-beta) and cellular uptake. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The "design-make-test-analyze" cycle in chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate the discovery and optimization of novel compounds like Benzo[b]thiophene, 2-(hexylthio)-.

Emerging paradigms in this area include:

Computer-Aided Synthesis Planning (CASP) : ML models can be trained on vast reaction databases to predict viable and efficient synthetic routes. nih.gov For Benzo[b]thiophene, 2-(hexylthio)-, a CASP tool could propose novel disconnections and reaction sequences that are more sustainable or higher-yielding than currently known methods.

Property Prediction : By learning from the known properties of existing molecules, ML models can predict the physicochemical and electronic properties of new, untested compounds. For instance, models can predict the absorption/emission spectra, HOMO/LUMO levels, and charge mobility of Benzo[b]thiophene, 2-(hexylthio)- and its derivatives, guiding experimental efforts toward the most promising candidates for electronic applications. researchgate.net The development of Δ²-learning models, which correct for errors in low-level quantum calculations, can provide highly accurate predictions of reaction properties like activation energies at a fraction of the computational cost. nih.gov

Generative Molecular Design : AI can be used to design entirely new benzo[b]thiophene derivatives in silico. researchgate.net By defining a set of desired properties (e.g., high solubility, specific energy levels), a generative model can propose novel structures. This approach allows for the exploration of a vast chemical space to identify molecules with optimized performance for a target application, such as an improved organic semiconductor or a more potent biological modulator. researchgate.netresearchgate.net

Sustainable and Circular Economy Approaches in Benzo[b]thiophene Chemistry

Beyond green synthesis, a holistic approach encompassing the entire lifecycle of a chemical is necessary for true sustainability. The principles of a circular economy—designing out waste, keeping products and materials in use, and regenerating natural systems—offer a new paradigm for the chemistry of Benzo[b]thiophene, 2-(hexylthio)-. repec.org

Future research should focus on:

Design for Degradability or Recyclability : Incorporating functional groups into the molecular design that allow for controlled degradation into non-toxic byproducts after the material's useful life. Alternatively, designing materials based on Benzo[b]thiophene, 2-(hexylthio)- that can be efficiently depolymerized or recovered from devices for reuse.

Lifecycle Assessment (LCA) : Conducting comprehensive LCAs for the synthesis and application of Benzo[b]thiophene, 2-(hexylthio)-. This involves quantifying the environmental impact, from raw material extraction and synthesis (including energy and solvent use) to the end-of-life phase of the devices it is used in.

Renewable Feedstocks : Investigating the potential for deriving the necessary chemical precursors for benzo[b]thiophene synthesis from renewable biomass sources rather than fossil fuels. This represents a long-term goal for aligning specialty chemical production with a sustainable, circular bio-economy.

By embracing these future research directions, the scientific community can fully harness the potential of Benzo[b]thiophene, 2-(hexylthio)-, transforming it from a single molecule into a platform for innovation in sustainable technology and advanced materials.

Q & A

Q. What are the established synthetic methodologies for Benzo[b]thiophene, 2-(hexylthio)-, and what are their key optimization parameters?

The synthesis of 2-substituted benzo[b]thiophenes typically involves two primary strategies:

  • Pd-catalyzed cross-coupling : A Sonogashira-type reaction between 2-iodothiophenol and alkynes (e.g., phenylacetylene) under Pd(II) catalysis achieves yields up to 87%. Key parameters include catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (e.g., PPh₃), and reaction temperature (80–100°C) .
  • Nucleophilic aromatic substitution : Thiols react with halogenated benzaldehydes or nitriles in water-mediated conditions, enabling facile cyclization. This method emphasizes solvent choice (e.g., ethanol/water mixtures) and short reaction times (2–4 hours) .

Q. How is Benzo[b]thiophene, 2-(hexylthio)- structurally characterized, and what analytical techniques are critical for validation?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., hexylthio group at C2) and aromatic proton splitting patterns .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈S₂) and fragmentation patterns .
  • X-ray crystallography : Used sparingly due to crystallization challenges, but provides definitive bond-length and angle data for novel derivatives .

Q. What analytical techniques are employed to assess purity and quantify Benzo[b]thiophene, 2-(hexylthio)- in complex matrices?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Mobile phases often use acetonitrile/water gradients .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; electron ionization (EI) spectra correlate with NIST reference libraries .

Advanced Research Questions

Q. What mechanistic insights exist for the Pd-catalyzed synthesis of 2-substituted benzo[b]thiophenes?

The Pd cycle involves:

Oxidative addition of 2-iodothiophenol to Pd(0).

Alkyne coordination and transmetalation.

Reductive elimination to form the C–S bond.
Key challenges include suppressing homocoupling side reactions and stabilizing Pd intermediates. In situ XAFS studies suggest Pd nanoparticle formation under certain conditions, complicating mechanistic interpretation .

Q. How do structural modifications (e.g., hexylthio vs. acetyl groups) influence the biological activity of benzo[b]thiophene derivatives?

  • Antitubercular activity : Derivatives with bulky substituents (e.g., hexylthio) exhibit enhanced binding to DprE1 enzyme active sites via hydrophobic interactions, as shown in molecular docking studies (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for acetyl analogs) .
  • Fluorescence properties : Electron-donating groups (e.g., methoxy) increase quantum yields (Φ = 0.45 vs. Φ = 0.12 for halogenated derivatives), critical for optoelectronic applications .

Q. How can conflicting data on reaction yields and selectivity be resolved in benzo[b]thiophene synthesis?

Discrepancies often arise from:

  • Catalyst deactivation : Pd black formation reduces efficiency in Sonogashira reactions. Adding stabilizing ligands (e.g., TBAB) improves reproducibility .
  • Substrate purity : Trace moisture in thiols (<0.1% H₂O) suppresses cyclization in nucleophilic routes. Karl Fischer titration is recommended for solvent drying .

Q. What computational methods are used to predict the physicochemical properties of Benzo[b]thiophene, 2-(hexylthio)-?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps for reactivity hotspots .
  • MD simulations : Solvation free energy (ΔGₛₒₗ = −15.6 kcal/mol) and logP (3.8) correlate with experimental solubility and partition coefficients .

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